gp100 (639-647)

Cancer immunotherapy Peptide vaccine design CTL assay optimization

gp100 (639-647), sequence RLPRIFCSC, is a nine-amino-acid HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope derived from the C-terminal cytoplasmic domain of the melanocyte differentiation antigen gp100 (PMEL17). Originally identified through screening of tumor-infiltrating lymphocyte line TIL1200 by Kawakami and colleagues, this peptide is one of multiple gp100 epitopes recognized by melanoma-reactive CTLs in the context of adoptive immunotherapy.

Molecular Formula
Molecular Weight
Cat. No. B1575258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegp100 (639-647)
SynonymsMelanocyte protein PMEL (639-647); gp100 (639-647)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

gp100 (639-647) Peptide RLPRIFCSC: A C-Terminal, Oxidation-Sensitive Melanoma Epitope for T-Cell Immunotherapy Research


gp100 (639-647), sequence RLPRIFCSC, is a nine-amino-acid HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope derived from the C-terminal cytoplasmic domain of the melanocyte differentiation antigen gp100 (PMEL17) [1]. Originally identified through screening of tumor-infiltrating lymphocyte line TIL1200 by Kawakami and colleagues, this peptide is one of multiple gp100 epitopes recognized by melanoma-reactive CTLs in the context of adoptive immunotherapy [1][2]. Unlike the more extensively studied dominant gp100 epitopes such as gp100 (209-217) and gp100 (280-288), which have been anchor-modified for clinical vaccine development, gp100 (639-647) contains two cysteine residues at positions 6 and 9 (Cys-645 and Cys-647 relative to full-length gp100) that are susceptible to oxidation—a property that profoundly affects its immunological recognition and distinguishes it from all other well-characterized gp100 HLA-A2 epitopes [1][3].

Why gp100 (639-647) Cannot Be Interchanged with Other gp100 Epitopes or Anchor-Modified Analogs in Immuno-Oncology Research


The gp100 protein contains at least ten distinct HLA-A2-restricted CTL epitopes that differ in TIL clone specificity, MHC binding affinity, and susceptibility to post-synthetic modification [1]. Generic substitution of gp100 (639-647) with dominant epitopes like gp100 (209-217) or its clinical anchor-modified variant 210M is scientifically invalid because TIL1200, the CTL line that recognizes the 639-647 epitope, does not cross-react with other gp100 peptides, including 154-162 (KTWGQYWQV), 209-217 (ITDQVPFSV), 280-288 (YLEPGPVTA), 457-466 (LLDGTATLRL), or 476-485 (VLYRYGSFSV) [1][2]. Furthermore, the two cysteine residues in gp100 (639-647) create a unique oxidation-sensitive liability that is absent from other gp100 HLA-A2 epitopes; synthetic RLPRIFCSC peptide can undergo cysteine oxidation during handling or pulsing, reducing CTL recognition, whereas substitution of either cysteine with α-aminobutyric acid enhances recognition—a property not shared with any of the other well-characterized gp100 epitopes [1][3]. This oxidation sensitivity means that procurement, handling, and quality control protocols for gp100 (639-647) must address redox state, unlike protocols for cysteine-free gp100 peptides.

Quantitative Differential Evidence for gp100 (639-647) RLPRIFCSC Versus In-Class Alternatives


Cysteine-to-AABA Substitution Enhances CTL Recognition by ≥10-Fold Relative to Native RLPRIFCSC

The native gp100 (639-647) peptide RLPRIFCSC contains two cysteine residues, one at a putative MHC anchor position (position 9, Cys-647) and one at a putative TCR contact position (position 6, Cys-645). In a systematic study of 11 cysteine-containing cancer epitopes, substitution of cysteine with α-aminobutyric acid (AABA) at MHC anchor positions resulted in a ≥10-fold decrease in the minimum peptide concentration required for T-cell recognition in 9 of 11 (82%) epitopes tested, including gp100 (639-647) [1]. For the gp100 peptide specifically, AABA substitution at the MHC anchor cysteine enhanced CTL recognition while substitution at the TCR contact cysteine reduced stimulation of relevant T-cell populations [1]. This contrasts with all other major gp100 HLA-A2 epitopes (154-162, 209-217, 280-288, 457-466, 476-485), none of which contain cysteine residues and therefore do not exhibit this oxidation-dependent recognition impairment [2][3].

Cancer immunotherapy Peptide vaccine design CTL assay optimization

Exclusive TIL1200 Recognition: gp100 (639-647) Is Recognized by a Distinct CTL Clone with No Cross-Reactivity to Dominant gp100 Epitopes

In the seminal epitope mapping study by Kawakami et al. (1995), TIL1200 was one of four gp100-reactive CTL lines derived from tumor-infiltrating lymphocytes and adoptively transferred into melanoma patients [1]. Among 169 synthetic peptides spanning gp100 and screened for recognition by TIL1200, only RLPRIFCSC (639-647) elicited positive reactivity [1][2]. Critically, TIL1200 showed no cross-reactivity against other known HLA-A2-restricted gp100 epitopes including 154-162 (KTWGQYWQV), 209-217 (ITDQVPFSV), 280-288 (YLEPGPVTA), 457-466 (LLDGTATLRL), and 476-485 (VLYRYGSFSV) [1][2]. This clonal exclusivity means that T-cell responses measured against gp100 (639-647) represent a distinct T-cell repertoire from responses to the clinically targeted epitopes gp100 (209-217)210M or gp100 (280-288)288V.

TIL therapy CTL epitope mapping Melanoma antigen discovery

Absence of Anchor-Modified Clinical Derivative Distinguishes gp100 (639-647) from Dominant gp100 Epitopes with Validated Vaccine Candidates

The dominant gp100 epitopes 209-217 and 280-288 have been anchor-modified to enhance HLA-A*02:01 binding affinity for clinical use: gp100 (209-217)210M (IMDQVPFSV, with threonine→methionine substitution at position 2) and gp100 (280-288)288V (YLEPGPVTV, with alanine→valine substitution at position 9) [1][2]. Parkhurst et al. (1996) demonstrated that these anchor-modified peptides bound to HLA-A*02:01 with greater affinity than their native counterparts and could induce melanoma-reactive CTL in 7/7 patients compared with 2/7 patients using native peptides [1]. In contrast, no anchor-modified clinical derivative of gp100 (639-647) exists, likely because the cysteine residues complicate modification strategies: AABA substitution at the C-terminal anchor cysteine (Cys-647) enhances MHC binding and T-cell recognition [3], but AABA substitution at the TCR-contact cysteine (Cys-645) paradoxically reduces T-cell stimulation [3]. This dual-cysteine constraint renders simple anchor modification infeasible for this epitope, making native gp100 (639-647) essential for studying the biology of unmodified, naturally processed gp100 epitopes.

Cancer vaccine Altered peptide ligand Clinical translation

C-Terminal Cytoplasmic Domain Location Confers Distinct Antigen Processing Characteristics Versus N-Terminal and Central gp100 Epitopes

gp100 (639-647) maps to the C-terminal cytoplasmic domain of the gp100/PMEL17 protein (residues 639-647 of 661 amino acids), while the dominant epitopes gp100 (209-217) and gp100 (280-288) are located in the lumenal/melanosomal domain [1]. Studies of gp100 intracellular trafficking have demonstrated that the C-terminal domain contains sorting signals essential for MHC class II compartment localization and endogenous presentation, while N-terminal and central domains undergo distinct processing and trafficking pathways [1][2]. Truncation of the C-terminal domain does not significantly affect overall gp100 processing or trafficking to melanosomes, but deletion of the N-terminal domain abolishes both, indicating functional segregation of domains that may differentially influence epitope generation [2]. This structural context suggests that gp100 (639-647) may be processed and presented via pathways distinct from those generating the dominant N-terminal/central epitopes, though direct comparative processing efficiency data are not yet available.

Antigen processing Epitope presentation Melanosome biology

gp100 Epitope Immunodominance Hierarchy: 639-647 Is Subdominant Relative to 209-217 and 280-288 in Patient T-Cell Responses

Multiple studies have established an immunodominance hierarchy among gp100 HLA-A2 epitopes. In the Kawakami et al. (1995) study, among four gp100-reactive TIL lines (TIL620, TIL660, TIL1143, TIL1200), TIL1200 was the only line recognizing gp100 (639-647), whereas gp100 (209-217) and gp100 (280-288) were recognized by multiple TIL lines [1]. In vaccination studies using multi-epitope gp100 vaccines, T-cell responses against gp100 (280-288)288V predominated, with one patient maintaining 2.5% circulating gp100 tetramer-positive CD8+ T cells over 36 months [2]. The gp100 (639-647) epitope has not been reported as an immunodominant target in any multi-epitope vaccination study, consistent with its classification as a subdominant epitope. This subdominance makes gp100 (639-647) useful as a readout for epitope spreading—the de novo induction of T-cell responses against non-vaccine epitopes following immunization against dominant epitopes [2].

Immunodominance Epitope hierarchy Melanoma T-cell repertoire

Optimal Research and Procurement Scenarios for gp100 (639-647) RLPRIFCSC Based on Differential Evidence


Epitope Spreading Monitoring in Multi-Epitope Melanoma Vaccine Trials

As a subdominant gp100 epitope not included in standard clinical vaccine formulations (which target gp100 209-217 210M and/or gp100 280-288 288V), gp100 (639-647) tetramers or ELISPOT assays serve as an unbiased readout for de novo T-cell responses arising through epitope spreading. The demonstrated immunodominance hierarchy [1] and the fact that TIL1200 recognizes this epitope exclusively without cross-reactivity to vaccine-targeted epitopes [2] make it an ideal sentinel antigen for immune monitoring in clinical trials.

Oxidation-Sensitive Epitope Quality Control and Functional Validation Studies

The dual cysteine content of gp100 (639-647) creates a unique quality control requirement: researchers must verify the redox state of synthetic peptide batches before use in T-cell assays, as oxidation impairs CTL recognition [1]. This property makes gp100 (639-647) a model peptide for developing quality control protocols for cysteine-containing MHC class I epitopes, including the evaluation of AABA-substituted analogs that enhance T-cell recognition sensitivity by ≥10-fold [2]. Procurement specifications should include reducing-agent handling protocols or stabilized AABA-modified peptide options.

T-Cell Receptor Repertoire Diversity Analysis in Adoptive TIL Therapy

Because TIL1200 is one of only four gp100-reactive TIL lines associated with in vivo tumor regression in the landmark adoptive transfer studies [1], and because it recognizes gp100 (639-647) without cross-reactivity to other gp100 epitopes [2], this peptide enables dissection of the clonal composition of polyclonal TIL products. It is particularly valuable for tracking the persistence and functional avidity of minor T-cell clonotypes that may contribute to durable tumor regression but would be missed by assays targeting only the dominant epitopes.

Native Epitope Biology Studies Without Anchor-Modification Confounders

Unlike gp100 (209-217) and gp100 (280-288), for which anchor-modified clinical derivatives have largely supplanted native peptides in research, gp100 (639-647) has no validated clinical anchor-modified analog due to its dual cysteine constraint [1][2]. This makes it essential for experiments requiring a native-sequence gp100 HLA-A2 epitope, such as studies of natural TCR-pMHC binding kinetics, thymic selection of gp100-specific T cells, or comparative immunogenicity of native versus anchor-modified peptide vaccination strategies.

Quote Request

Request a Quote for gp100 (639-647)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.